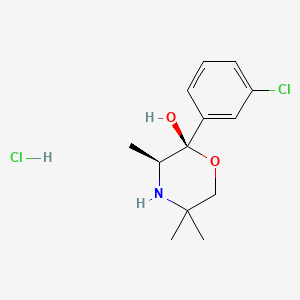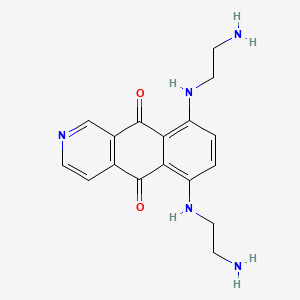
Pixantrone
Descripción general
Descripción
Pixantrone is an experimental antineoplastic (anti-cancer) drug, known by its preferred IUPAC name, 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione . It is an analogue of mitoxantrone, designed to reduce the cardiotoxic effects associated with anthracyclines while retaining their efficacy . This compound acts as a topoisomerase II poison and intercalating agent, making it effective in the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma .
Aplicaciones Científicas De Investigación
Pixantrone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of aza-anthracenediones.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Primarily used in the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma.
Industry: Employed in the development of new antineoplastic agents with reduced cardiotoxicity.
Mecanismo De Acción
Target of Action
Pixantrone primarily targets DNA and the enzyme topoisomerase II . Topoisomerase II is a crucial enzyme that controls the topological states of DNA during transcription, facilitating processes such as replication, transcription, and chromosome segregation .
Mode of Action
This compound acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, causing distortions in the DNA structure . As a topoisomerase II poison, it stabilizes the transient protein-DNA complexes (cleavage complexes) that are intermediates in the enzyme’s catalytic cycle . This stabilization leads to the formation of double-strand breaks in the DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the DNA damage response . The double-strand breaks induced by this compound can lead to cell cycle arrest and ultimately apoptosis, or programmed cell death . This is particularly effective in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
This compound has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . The volume of distribution is 9.7-29.7 L/kg . These properties influence the drug’s bioavailability and duration of action in the body.
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and disrupting normal cell division, this compound can effectively kill cancer cells, particularly those that are rapidly dividing . This makes it an effective treatment for certain types of aggressive non-Hodgkin’s lymphoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact this compound’s effectiveness. In particular, formaldehyde-releasing drugs can enhance the formation of this compound-DNA adducts, potentially enhancing its anti-cancer effects . .
Análisis Bioquímico
Biochemical Properties
Pixantrone is a DNA intercalator . It interacts with DNA by intercalating between DNA, with modest affinity, stimulating DNA cleavage by topoisomerase II . This interaction with DNA and topoisomerase II is crucial for its role in biochemical reactions .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits antigen-specific and mitogen-induced lymphomononuclear cell proliferation, as well as IFN-gamma production . It also significantly reduces amyloid beta (A beta(1-42)) neurotoxicity, a mechanism implicated in Alzheimer’s disease .
Molecular Mechanism
This compound acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double-stranded DNA breaks . This mechanism of action at the molecular level is crucial for its antineoplastic effects .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not fully documented, it’s known that most side effects are usually temporary, but in some rare cases they can be life-threatening . It’s important to monitor any side effects so they can be managed, and where possible, treated .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce the severity of experimental autoimmune myasthenia gravis in Lewis rats . These effects have been attributed to the long-lasting effect of this compound on several lymphocyte subpopulations and on antigen presentation . The observed effect was dose-dependent .
Metabolic Pathways
This compound does not form secondary alcohol metabolites . It hydrolyzes extensively to CT-45886 which is believed to inhibit doxol formation by displacing DOX from the active site of reductases .
Transport and Distribution
This compound has a large volume of distribution of 25.8 l and is approximately 50% bound to plasma proteins . It is fecally and renally excreted .
Subcellular Localization
The specific subcellular localization of this compound is not fully documented. As a DNA intercalator, it is expected to localize in the nucleus where it interacts with DNA and topoisomerase II .
Métodos De Preparación
. The synthetic route typically involves:
Step 1: Nitration of benzo[g]isoquinoline-5,10-dione to introduce nitro groups.
Step 2: Reduction of nitro groups to amino groups.
Step 3: Alkylation of amino groups with ethylene diamine to form the final product.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Pixantrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Amino groups in this compound can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution . Major products formed from these reactions include quinone and hydroquinone derivatives .
Comparación Con Compuestos Similares
Mitoxantrone: An anthracenedione with similar antineoplastic activity but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism of action but greater cardiotoxicity.
Daunorubicin: Another anthracycline with similar uses but higher cardiotoxicity.
Pixantrone stands out due to its unique balance of efficacy and reduced cardiotoxicity, making it a valuable addition to the arsenal of antineoplastic agents .
Propiedades
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPMAYDXJQYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162744 | |
| Record name | Pixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] | |
| Record name | Pixantrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144510-96-3, 144675-97-8 | |
| Record name | Pixantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pixantrone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pixantrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144675-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
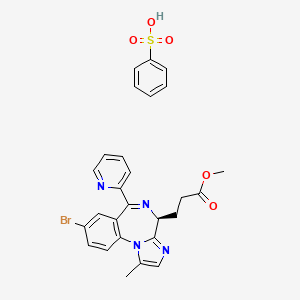
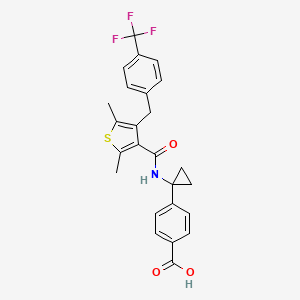
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
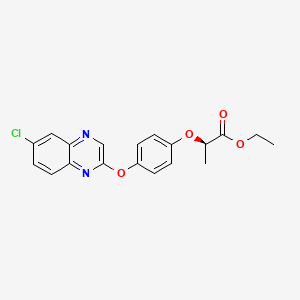
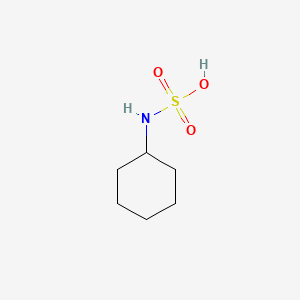
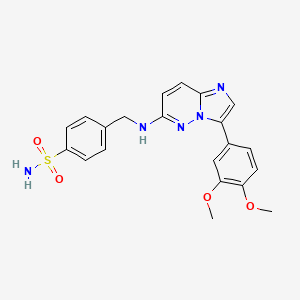
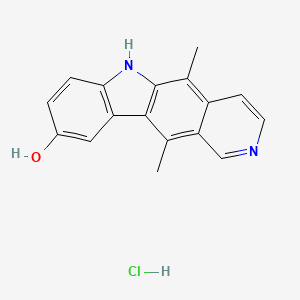
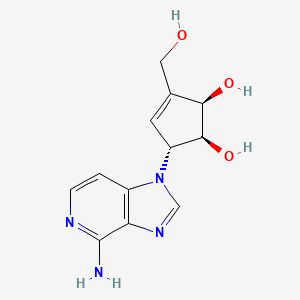

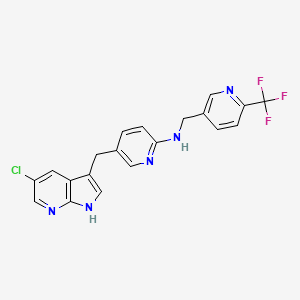
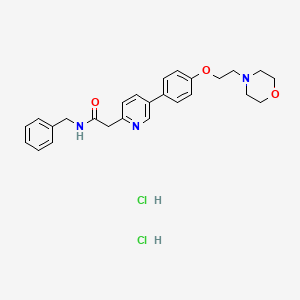
![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)

